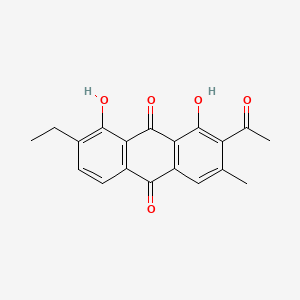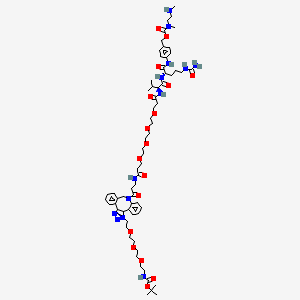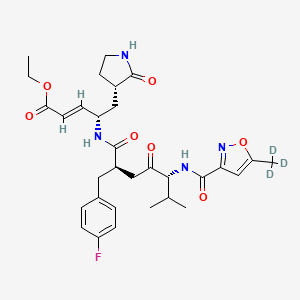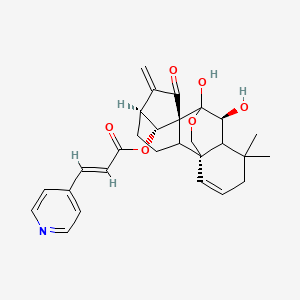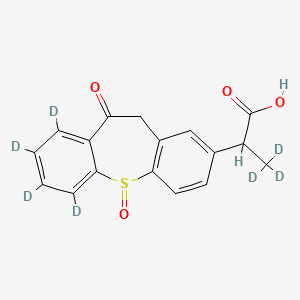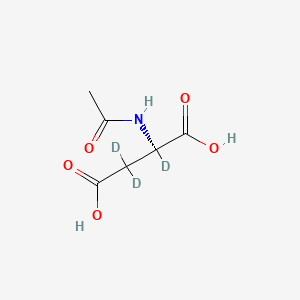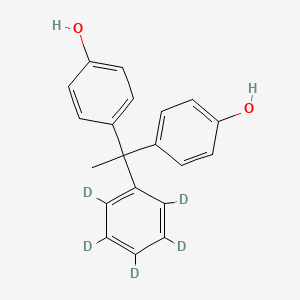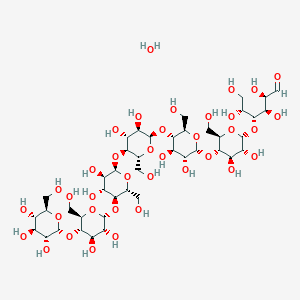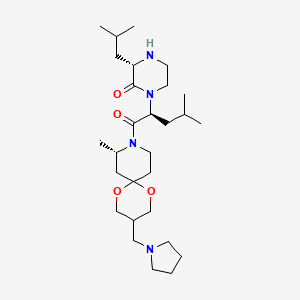
Antitumor agent-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitumor agent-23 is a compound known for its potential in cancer treatment. It has shown significant antitumor activity in various studies and is being explored for its effectiveness against different types of cancer cells. The compound is part of a broader class of antitumor agents that work by inhibiting the growth and proliferation of cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-23 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions. These reactions often involve the use of aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing various substituents. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antitumor agent-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Antitumor agent-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and formulations.
Mécanisme D'action
The mechanism of action of Antitumor agent-23 involves the inhibition of specific molecular targets and pathways. The compound binds to certain proteins and enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include:
Topoisomerase: Inhibition of this enzyme prevents DNA replication and transcription.
Microtubules: Disruption of microtubule dynamics interferes with cell division.
Comparaison Avec Des Composés Similaires
Antitumor agent-23 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Betulinic Acid: Known for its antitumor and antiviral activities.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules.
Vincristine: Another microtubule-targeting agent with antitumor properties.
Compared to these compounds, this compound has shown unique properties in terms of its molecular targets and pathways, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C28H50N4O4 |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
(3S)-1-[(2S)-4-methyl-1-[(10S)-10-methyl-3-(pyrrolidin-1-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl]-1-oxopentan-2-yl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C28H50N4O4/c1-20(2)14-24-26(33)32(13-9-29-24)25(15-21(3)4)27(34)31-12-8-28(16-22(31)5)35-18-23(19-36-28)17-30-10-6-7-11-30/h20-25,29H,6-19H2,1-5H3/t22-,23?,24-,25-,28?/m0/s1 |
Clé InChI |
WQHBHIAUTXCQFP-WNWGCBLOSA-N |
SMILES isomérique |
C[C@H]1CC2(CCN1C(=O)[C@H](CC(C)C)N3CCN[C@H](C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
SMILES canonique |
CC1CC2(CCN1C(=O)C(CC(C)C)N3CCNC(C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


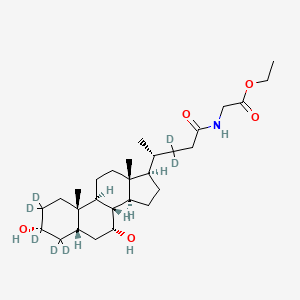

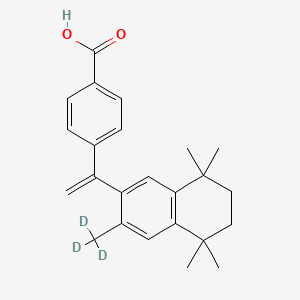

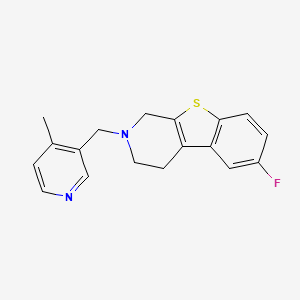
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
